3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJFARZPXSHTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2S(=O)(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide, also known as benzothiepin dioxide, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a CAS number of 72679-02-8. The compound features a benzothiepin core structure with a dioxo functional group that contributes to its biological properties.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of the dioxo group enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary investigations indicate that the compound may protect neuronal cells from apoptosis and promote neurogenesis.
Pharmacological Effects
The pharmacological profile of this compound includes:
| Effect | Description |
|---|---|
| Antioxidant | Reduces oxidative stress in cellular models. |
| Anti-inflammatory | Suppresses cytokine release in vitro and in vivo models. |
| Neuroprotective | Exhibits protective effects against neurotoxicity in animal studies. |
| Antimicrobial | Demonstrates activity against various bacterial strains. |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Neuroprotection in Animal Models :
A study evaluated the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated significant improvement in behavioral outcomes and reduced markers of neuronal damage compared to control groups. -
Anti-inflammatory Activity :
In a controlled trial involving inflammatory bowel disease (IBD) models, administration of the compound resulted in a marked decrease in inflammatory markers and improved histopathological scores. -
Antimicrobial Efficacy :
A recent investigation assessed the antimicrobial properties of the compound against several pathogens. The findings revealed effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- Clinical Trials : Conducting randomized controlled trials to assess efficacy and safety in humans.
- Mechanistic Studies : Investigating specific pathways involved in its neuroprotective and anti-inflammatory effects.
- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.
Scientific Research Applications
Potential Therapeutic Applications
3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide is of interest for potential therapeutic applications. Research suggests it exhibits several biological activities:
- Anti-inflammatory Effects: It can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties: It may protect neuronal cells from apoptosis and promote neurogenesis.
Research and Studies
Studies have explored the biological activity of this compound in various contexts:
- Neuroprotection in Animal Models: Studies in rodent models of neurodegeneration showed significant improvement in behavioral outcomes and reduced markers of neuronal damage compared to control groups.
- Anti-inflammatory Activity: Controlled trials involving inflammatory bowel disease (IBD) models demonstrated that administration of the compound resulted in a marked decrease in inflammatory markers and improved histopathological scores.
- Antimicrobial Efficacy: Investigations have assessed the antimicrobial properties of the compound against several pathogens, revealing effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
Synthesis and Activity
Derivatives of tertiary amine benzocycloheptene were investigated to develop an orally active CCR5 antagonist. The benzocycloheptene ring was converted to benzothiepine and benzazepine rings, which enhanced the potency of tertiary amine derivatives. In particular, 1-benzothiepine-1,1-dioxide showed increased activity and good preliminary pharmacokinetic properties .
Comparison with Similar Compounds
2,5-Dihydrothiophene 1,1-Dioxide (I) and 2,3-Dihydrothiophene 1,1-Dioxide (II)
- Structural Differences: I is a β-sulfone with a non-conjugated double bond, while II is an α-sulfone with conjugation between the sulfone and double bond . Reactivity:
- I reacts with bromine in aprotic media to form 3,4-dibromotetrahydrothiophene sulfone (V ), whereas II requires aqueous conditions to yield 2,3-dibromotetrahydrothiophene sulfone (VII ) .
- Dehydrobromination of V produces monobromo derivatives (XIII), while VII forms 5-bromo-2,3-dihydrothiophene sulfone (XVIIc) .
| Compound | Ring Size | Conjugation | Bromination Conditions | Key Products |
|---|---|---|---|---|
| I | 5-membered | Non-conjugated | Aprotic media | V (3,4-dibromo) |
| II | 5-membered | Conjugated | Aqueous media | VII (2,3-dibromo) |
Benzothiazepine Derivatives
3,4-Dihydro-1,4-benzothiazepin-5(2H)-one
- Structural Feature : Incorporates a nitrogen atom in the seven-membered ring, enabling diverse pharmacological applications (e.g., dipeptidyl peptidase-IV inhibitors, antihypertensive agents) .
- Biological Activity: Used in cysteine protease inhibition and cardiovascular therapeutics, contrasting with the benzothiepin sulfone’s anticancer focus .
Thiadiazole 1,1-Dioxides
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide
- Synthesis : Produced via m-CPBA-mediated oxidative cyclocondensation (29% yield) .
- Applications : Acts as a pharmacophore in pan-Kras inhibitors and H2 receptor antagonists , differing from benzothiepin sulfones’ cytotoxic roles .
- Key Difference : The thiadiazole core provides rigidity and planar geometry, enhancing binding to enzymatic targets compared to the flexible benzothiepin system.
Substituted Benzothiepin Derivatives
4-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one
- Activity : Bromination at C-4 significantly enhances cytotoxicity (e.g., compound 4 vs. chloro analogs) against oral tumor cells (IC₅₀: 13–15 µM vs. 21 µM for doxorubicin) .
- Mechanism : Induces large DNA fragments in tumor cells, suggesting a distinct apoptotic pathway compared to smaller heterocycles .
| Substituent | Cytotoxicity (IC₅₀, µM) | Selectivity (Tumor vs. Normal Cells) |
|---|---|---|
| Br at C-4 | 13–15 | High (HSC-2, HSC-3) |
| Cl at C-4 | 18–21 | Moderate |
Benzothiepin-Based Metal Complexes
Schiff Base-Metal Complexes (e.g., Mn(II), Cu(II))
- Derived from benzo[b]thiophen-3(2H)-one 1,1-dioxide, these complexes show broad-spectrum antimicrobial activity (e.g., against S. aureus and E. coli) .
- Contrast : While benzothiepin sulfones prioritize anticancer activity, metal complexes emphasize antibacterial and antifungal applications .
Tables of Comparative Data
Table 1: Cytotoxicity of Benzothiepin Derivatives vs. Reference Drugs
| Compound | Cell Line (IC₅₀, µM) | Selectivity Ratio (Tumor/Normal) | Reference |
|---|---|---|---|
| 4-Bromo-benzothiepin (4 ) | HSC-2: 15 | 3.5 | |
| Doxorubicin | HSC-2: 21 | 1.2 | |
| 3a-Methylated isothiazole | HL-60: 28 | 1.0 |
Table 2: Antimicrobial Activity of Metal Complexes
| Complex (Metal) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Reference |
|---|---|---|---|
| Cu(II) | 12.5 | 25 | |
| Ciprofloxacin | 1.56 | 3.12 |
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing 3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide with high purity, and how can side reactions be minimized?
- Methodological Answer :
- Cyclocondensation : Start with a thiophene precursor and perform cyclocondensation using reagents like POCl₃ or PPA (polyphosphoric acid) to form the benzothiepin core. Monitor reaction temperature (optimally 80–100°C) to avoid over-oxidation .
- Solvent Selection : Use aprotic solvents (e.g., toluene or DCM) to reduce hydrolysis of intermediates.
- Crystallization : Purify via slow evaporation in ethanol or methanol to yield single crystals for structural validation .
- Challenges : Competing sulfone formation or ring-opening reactions may occur if oxidizing agents (e.g., H₂O₂) are not carefully titrated.
Q. How can the crystal structure of this compound be resolved, and what insights does it provide for reactivity studies?
- Methodological Answer :
- X-ray Diffraction (XRD) : Collect single-crystal data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Analyze bond lengths (e.g., S=O bonds ~1.43 Å) and dihedral angles to confirm the bicyclic framework .
- Reactivity Implications : The planarity of the benzothiepin ring and sulfone group geometry influence nucleophilic attack sites, critical for designing derivatives .
Q. What biological activity mechanisms are associated with this compound, and how can in vitro assays be designed to validate them?
- Methodological Answer :
- Target Selection : Prioritize enzymes like dipeptidyl peptidase-IV (DPP-IV) or cysteine proteases, as structurally related benzothiazepines show inhibitory activity .
- Assay Design :
- Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cysteine proteases) to measure inhibition kinetics.
- Perform dose-response curves (IC₅₀ determination) with controls for non-specific binding.
- Data Interpretation : Compare inhibition constants (Kᵢ) with known inhibitors to assess potency .
Advanced Research Questions
Q. How do substituent modifications on the benzothiepin core affect structure-activity relationships (SAR) in enzyme inhibition?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., methoxy, halogens) at positions 3 or 4 via Friedel-Crafts alkylation or electrophilic substitution.
- SAR Analysis :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to DPP-IV.
- Correlate electron-withdrawing groups (e.g., -NO₂) with enhanced sulfone group electrophilicity and inhibitory activity .
- Validation : Cross-reference computational predictions with enzymatic assays to resolve discrepancies .
Q. What advanced analytical techniques are recommended for characterizing degradation products under oxidative stress?
- Methodological Answer :
- Forced Degradation : Expose the compound to H₂O₂ (3% v/v, 40°C) and monitor via HPLC-MS.
- Techniques :
- NMR : Identify sulfoxide or sulfonic acid derivatives using ¹H/¹³C and 2D COSY spectra.
- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities with ppm-level accuracy.
- Stability Insights : The sulfone group’s electron-deficient nature increases susceptibility to nucleophilic degradation .
Q. How can contradictions in bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Data Reconciliation :
Normalize assay conditions (pH, temperature, enzyme concentration) to minimize variability.
Use standardized positive controls (e.g., sitagliptin for DPP-IV inhibition).
- Meta-Analysis : Compare datasets from PubChem or crystallographic databases to identify trends in substituent effects .
- Case Study : Discrepancies in IC₅₀ values for similar pyridothiadiazine derivatives highlight the impact of aromatic substituent bulkiness on binding .
Q. What strategies optimize enantiomeric purity in derivatives of this compound for chiral drug development?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with a Chiralpak® column and hexane/isopropanol mobile phase.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to induce enantioselectivity.
- Validation : Circular dichroism (CD) spectroscopy or X-ray crystallography can confirm absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
